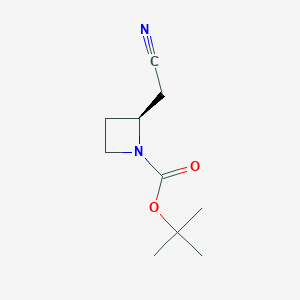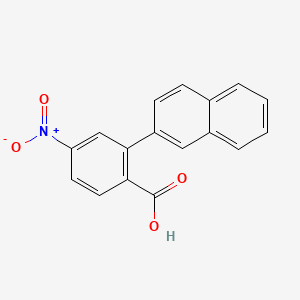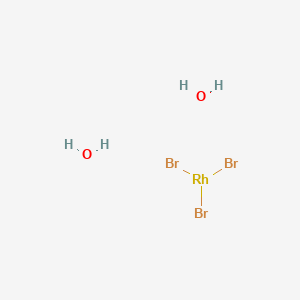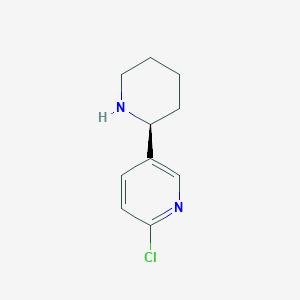![molecular formula C15H11F3O2 B6329550 4'-[4-(Trifluoromethoxy)phenyl]acetophenone CAS No. 282095-74-3](/img/structure/B6329550.png)
4'-[4-(Trifluoromethoxy)phenyl]acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-[4-(Trifluoromethoxy)phenyl]acetophenone is an organic compound with the molecular formula C9H7F3O2. It is known for its unique chemical properties, which include high stability, hydrophobicity, and significant electronic effects due to the presence of the trifluoromethoxy group . This compound is used as an intermediate in various chemical syntheses and has applications in the pharmaceutical and materials science industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-[4-(Trifluoromethoxy)phenyl]acetophenone can be synthesized from 4-trifluoromethoxybenzaldehyde through a reaction with Grignard reagents . The reaction typically involves the following steps:
- Preparation of the Grignard reagent by reacting an alkyl or aryl halide with magnesium in an anhydrous ether solvent.
- Addition of the Grignard reagent to 4-trifluoromethoxybenzaldehyde to form the corresponding alcohol.
- Oxidation of the alcohol to yield 4’-[4-(Trifluoromethoxy)phenyl]acetophenone.
Industrial Production Methods
In industrial settings, the production of 4’-[4-(Trifluoromethoxy)phenyl]acetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4’-[4-(Trifluoromethoxy)phenyl]acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-[4-(Trifluoromethoxy)phenyl]acetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-[4-(Trifluoromethoxy)phenyl]acetophenone involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s ability to participate in electron transfer reactions and stabilize reactive intermediates. The pathways involved include electron transport chains and redox reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylacetylene: Similar in structure but contains an acetylene group instead of a ketone.
4-(Trifluoromethoxy)phenyl isocyanate: Contains an isocyanate group, used as a synthetic intermediate.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of a ketone.
Uniqueness
4’-[4-(Trifluoromethoxy)phenyl]acetophenone is unique due to its combination of the trifluoromethoxy group and the acetophenone structure. This combination imparts distinct electronic properties and reactivity, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
1-[4-[4-(trifluoromethoxy)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)20-15(16,17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQJXYPLHUILCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
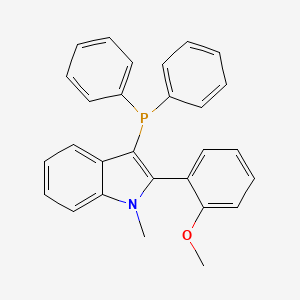


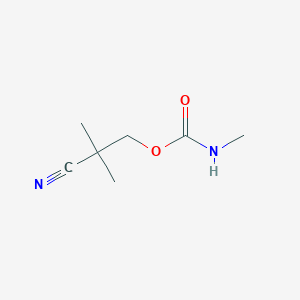

![10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6329482.png)
